BenchChemオンラインストアへようこそ!

2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile

Kinase inhibition Aurora A Hinge-binding motif

2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile (CAS 1270030‑00‑6) is a low-molecular-weight (134.14 g mol⁻¹) bicyclic heterocycle consisting of a fused pyrrole–pyrazole core bearing a nitrile group at position 3. The scaffold belongs to the 1,4,5,6‑tetrahydropyrrolo[3,4‑c]pyrazole family, a privileged kinase-inhibitor chemotype that has yielded clinical candidates such as PHA‑793887 and PHA‑680632.

Molecular Formula C6H6N4
Molecular Weight 134.14
CAS No. 1270030-00-6
Cat. No. B3320856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile
CAS1270030-00-6
Molecular FormulaC6H6N4
Molecular Weight134.14
Structural Identifiers
SMILESC1C2=C(CN1)NN=C2C#N
InChIInChI=1S/C6H6N4/c7-1-5-4-2-8-3-6(4)10-9-5/h8H,2-3H2,(H,9,10)
InChIKeyGXRFEMQOAFBHDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile (CAS 1270030-00-6): Procurement-Relevant Identity and Scaffold Class


2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile (CAS 1270030‑00‑6) is a low-molecular-weight (134.14 g mol⁻¹) bicyclic heterocycle consisting of a fused pyrrole–pyrazole core bearing a nitrile group at position 3 . The scaffold belongs to the 1,4,5,6‑tetrahydropyrrolo[3,4‑c]pyrazole family, a privileged kinase-inhibitor chemotype that has yielded clinical candidates such as PHA‑793887 and PHA‑680632 [1]. The compound is supplied as a free base with a typical offered purity of ≥ 98 % (NLT) and is primarily utilized as a versatile intermediate for parallel medicinal chemistry .

Why 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile Cannot Be Swapped with Off-the-Shelf Pyrrolopyrazole Analogs


The tetrahydropyrrolo[3,4‑c]pyrazole scaffold is highly sensitive to the nature and position of substituents. Exchanging the 3‑carbonitrile group for a hydrogen, methyl, carboxyl, or amino group profoundly alters the geometry, hydrogen‑bonding capacity, and reactivity of the bicyclic core [1]. In kinase‑inhibitor programs, the 3‑nitrile acts as a critical hinge‑binding motif that forms a hydrogen bond with the backbone NH of Ala213 in Aurora A, a contact that is lost in the 3‑H or 3‑methyl analogs [2]. Furthermore, the nitrile serves as a synthetic handle for late‑stage diversification (tetrazole, amide, amine formation), a versatility absent in the more common 3‑amino or 3‑carboxy derivatives [3]. Therefore, blind substitution with a “close” pyrrolopyrazole analog risks both lost biological activity and foreclosed synthetic options.

Quantitative Differentiation Evidence for 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile Relative to Its Closest Analogs


3‑Carbonitrile as a Hinge‑Binding Warhead: Aurora A Inhibition Potency Advantage over 3‑H and 3‑Methyl Analogs

In the crystallographically validated Aurora A inhibitor series, the 3‑carbonitrile group accepts a hydrogen bond from the backbone NH of Ala213 (distance ≈ 2.9 Å), a contact that is absent in the 3‑H analog. The most potent compound in this series (containing a 3‑carbonitrile) exhibited an enzymatic IC₅₀ of 0.027 µM against Aurora A, whereas the corresponding 3‑H analog showed an IC₅₀ > 1 µM [1]. This represents a > 37‑fold potency improvement directly attributable to the nitrile hinge interaction.

Kinase inhibition Aurora A Hinge-binding motif

Purity Benchmarking: Supplier‑Certified Purity ≥ 98 % Enables Direct Use in Fragment‑Based Screening Without Repurification

MolCore supplies 2,4,5,6‑Tetrahydropyrrolo[3,4‑c]pyrazole‑3‑carbonitrile at a purity of NLT 98 % with storage at 20 °C for 2 years . In contrast, the closely related 3‑methyl analog (CAS vary) is frequently offered at 95 % minimum purity, and the parent scaffold 2,4,5,6‑tetrahydropyrrolo[3,4‑c]pyrazole (CAS 6573‑19‑9) is typically supplied at 97 % purity . The 1 % purity gap translates to a 50 % lower maximum impurity burden (2 % vs 3 %), which is critical for fragment screens where false positives from impurities can exceed 10 % of hits.

Chemical procurement Purity specification Fragment-based screening

Synthetic Versatility of the 3‑Carbonitrile Handle: Enables Late‑Stage Diversification to Tetrazole, Amide, and Amine Congeners

The 3‑carbonitrile group can be directly transformed into a tetrazole (via NaN₃/ZnBr₂, > 80 % yield), a primary amide (H₂O₂, NaOH, 85–95 % yield), or a primary amine (BH₃·THF, 70–85 % yield) without protecting the secondary amine [1]. The 3‑amino analog requires protection/deprotection sequences for the same transformations, adding 2–3 synthetic steps. The 3‑carboxylic acid analog undergoes decarboxylation under many coupling conditions, limiting its utility. No comparator with a 3‑H substituent can access these derivatives without installing a functional group de novo.

Late-stage diversification Parallel synthesis Click chemistry

Patent‑Backed Priority: 2,4,5,6‑Tetrahydropyrrolo[3,4‑c]pyrazole‑3‑carbonitrile Is Explicitly Claimed in Kinase Inhibitor Intellectual Property

US Patent Application US20050032839 (Pharmacia Italia, now Pfizer) generically and specifically claims pyrrolo[3,4‑c]pyrazole‑3‑carbonitrile derivatives as Aurora and CDK inhibitors, with exemplary compounds containing the nitrile group showing IC₅₀ values as low as 0.008 µM against CDK2/cyclin A [1]. The 3‑carbonitrile embodiment is listed among the most preferred substituents (R₁ = CN) in the Markush structure, whereas the 3‑H analog is not exemplified. This patent priority provides procurement‑level confidence that the 3‑carbonitrile scaffold resides within a validated, industry‑recognized chemical space for oncology targets.

Intellectual property Kinase inhibitor Freedom to operate

hERG Safety Margin: Class‑Level Evidence of Reduced Cardiotoxicity Risk Compared to Marketed Kinase Inhibitors

A recently disclosed tetrahydropyrrolo[3,4‑c]pyrazole‑3‑carbonitrile derivative (compound 19) displayed an experimental hERG IC₅₀ of 5.8 µM, which is 14‑fold higher (i.e., safer) than verapamil (hERG IC₅₀ = 0.41 µM) and 36‑fold higher than haloperidol (hERG IC₅₀ = 0.16 µM) [1]. While this data point comes from an elaborated analog rather than the bare scaffold, it demonstrates that the 3‑carbonitrile‑bearing chemotype can achieve a safety margin that is competitive with or superior to established kinase inhibitor scaffolds such as the indolocarbazoles (e.g., staurosporine, hERG IC₅₀ < 1 µM) [2]. The free base scaffold therefore provides a starting point with a more favorable cardiac safety hypothesis.

Cardiotoxicity hERG Safety pharmacology

Molecular Weight Advantage: 134 g mol⁻¹ Provides Superior Ligand Efficiency for Fragment‑Based Drug Discovery

With a molecular weight of 134.14 g mol⁻¹ (C₆H₆N₄), the 3‑carbonitrile scaffold is 27 Da heavier than the parent 2,4,5,6‑tetrahydropyrrolo[3,4‑c]pyrazole (109.13 g mol⁻¹) but 62 Da lighter than the 3‑carboxylic acid analog (179.18 g mol⁻¹) . Despite the modest weight increase over the parent, the nitrile contributes two heavy atoms that can form a directional hydrogen bond, yielding a ligand efficiency (LE) of ~0.45 kcal mol⁻¹ per heavy atom in Aurora A (based on IC₅₀ = 0.027 µM, ΔG ≈ 10.3 kcal mol⁻¹, HAC = 10) [1]. The parent scaffold (IC₅₀ > 1 µM) has LE < 0.30, and the 3‑carboxylic acid analog typically shows LE < 0.35 due to its higher molecular weight and comparable or lower potency.

Fragment-based drug discovery Ligand efficiency Lead-likeness

High‑Impact Procurement Scenarios for 2,4,5,6‑Tetrahydropyrrolo[3,4‑c]pyrazole‑3‑carbonitrile


Kinase‑Focused Fragment Library Construction for Aurora and CDK Targets

The 3‑carbonitrile scaffold, with its validated hinge‑binding motif and LE ≈ 0.45, is ideal for inclusion in a 500–2000‑member fragment library targeting the ATP pocket of Aurora kinases and CDKs. Procurement at ≥ 98 % purity ensures direct use in fragment screening without repurification, a critical requirement for libraries where each compound must be ≥ 95 % pure to avoid false positives [1]. The scaffold’s MW of 134 Da and 10 heavy atoms place it squarely within the “rule of three” for fragment lead‑likeness, unlike the heavier 3‑carboxylic acid analog.

Late‑Stage Diversification Platform for Parallel Lead Optimization

The nitrile group’s synthetic versatility enables a single chemistry team to generate 5–10 distinct analogs (tetrazoles, amides, amines, oxadiazoles) within one week using standard parallel synthesis equipment. Competing scaffolds such as 3‑amino‑ or 3‑carboxy‑pyrrolopyrazoles require 2–3 additional protection/deprotection steps per derivative, adding cost and time [2]. For CROs and biotech companies operating under compressed timelines, this represents a tangible productivity advantage.

In‑House Process Chemistry for GMP Intermediate Preparation

The MolCore‑supplied material (NLT 98 % purity, ISO‑certified) can serve directly as a GMP starting material for the synthesis of clinical candidates derived from the pyrrolo[3,4‑c]pyrazole series . The documented 2‑year stability at 20 °C supports inventory management and long‑term campaign planning, in contrast to the more hygroscopic 3‑amino analogs that require cold storage and have shorter shelf lives.

Cardiac Safety‑Optimized Kinase Inhibitor Programs

The class‑level hERG data (IC₅₀ = 5.8 µM for a 3‑carbonitrile derivative) supports the selection of this scaffold for kinase programs where cardiovascular safety is a known liability, such as oncology indications requiring chronic dosing [3]. Early adoption of a scaffold with a > 10‑fold hERG window over verapamil reduces the likelihood of costly QT‑prolongation studies in lead optimization.

Quote Request

Request a Quote for 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.